N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry. This compound features a benzodioxole moiety and a benzofuran derivative, which may contribute to its biological activity.
The compound can be synthesized through specific chemical reactions involving various organic precursors. The synthesis methods are crucial for obtaining this compound in sufficient purity and yield for research and application.
This compound falls under the category of acetylated amides and is characterized by the presence of multiple functional groups, including ether and amide linkages. Its structural complexity suggests potential biological activity, making it a candidate for pharmacological studies.
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves several key steps:
The synthetic routes must be optimized to enhance yield and purity while minimizing environmental impact. This may involve the use of catalysts and controlled reaction conditions to facilitate the desired transformations effectively.
The molecular formula for N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is .
Property | Data |
---|---|
Molecular Weight | 331.8 g/mol |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide |
InChI | InChI=1S/C18H18ClNO3/c1-18(2)10... |
InChI Key | MPUXBMOIJPMUEB-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=CC=C3Cl)C |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The specific products formed will depend on the reaction conditions and reagents used.
The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is likely related to its interactions with biological targets such as enzymes or receptors. These interactions may influence various biochemical pathways including signal transduction and metabolic processes.
The compound exhibits characteristics typical of organic molecules with aromatic structures. Specific physical properties such as melting point and solubility are critical for understanding its behavior in biological systems but require experimental determination.
Relevant chemical properties include:
These properties influence its potential applications in drug development and material science.
N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide has several potential applications:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9